![molecular formula C25H30N4O7S B2450930 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-37-9](/img/structure/B2450930.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Receptor Binding and Agonist Properties : A study conducted by Barf et al. (1996) focused on the synthesis and testing of various indolyethylamines, including compounds similar to the one , for their binding affinities to certain receptors. These compounds showed agonist activity at 5-HT1D receptors, indicating potential applications in receptor-based studies and possibly in developing treatments targeting these receptors (Barf et al., 1996).
Synthetic Methodologies : Mamedov et al. (2016) described a novel one-pot synthetic approach to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, a category which includes the chemical . This research contributes to the field of synthetic organic chemistry, providing new methodologies for synthesizing complex organic compounds (Mamedov et al., 2016).
Polycyclic Sulfonyl Indolines Synthesis : Lu et al. (2019) explored the synthesis of polycyclic sulfonyl indolines, involving compounds with structural similarities to the one . Their work involved novel cyclization reactions, contributing to advancements in the field of organic synthesis and medicinal chemistry (Lu et al., 2019).
Anticancer and Antiviral Research : Ghorab et al. (2016) investigated novel sulfonamides with a 3,4-dimethoxyphenyl moiety for their in vitro anticancer activity against several cancer cell lines. This study contributes to the development of new anticancer agents and highlights the potential medical applications of compounds like the one (Ghorab et al., 2016).
Drug Development for Cognitive Disorders : Nirogi et al. (2017) developed a novel series of indole derivatives as antagonists for a certain receptor, showing potential in treating cognitive disorders. Their research underscores the importance of such compounds in developing new therapeutics (Nirogi et al., 2017).
作用機序
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
This compound acts by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2 . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by this compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and thromboxanes . This leads to decreased inflammation and pain signaling, resulting in analgesic and anti-inflammatory effects .
将来の方向性
特性
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-34-21-9-8-18(14-22(21)35-2)37(32,33)29-12-5-13-36-23(29)16-28-25(31)24(30)26-11-10-17-15-27-20-7-4-3-6-19(17)20/h3-4,6-9,14-15,23,27H,5,10-13,16H2,1-2H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQUBNNNVOLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。